molecular formula C12H16FNO B13016684 2-((2-Fluorophenoxy)methyl)piperidine

2-((2-Fluorophenoxy)methyl)piperidine

Cat. No.: B13016684
M. Wt: 209.26 g/mol
InChI Key: YAOXZZZMKNJJAF-UHFFFAOYSA-N
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Description

2-((2-Fluorophenoxy)methyl)piperidine is a chemical compound with the molecular formula C12H16FNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenoxy group attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenoxy)methyl)piperidine typically involves the reaction of 2-fluorophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenoxy)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-((2-Fluorophenoxy)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenoxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to interact effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Fluorophenoxy)methyl)piperidine is unique due to the presence of both the fluorophenoxy group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-[(2-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C12H16FNO/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2

InChI Key

YAOXZZZMKNJJAF-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COC2=CC=CC=C2F

Origin of Product

United States

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